molecular formula C23H22N2O3S B11591858 benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11591858
M. Wt: 406.5 g/mol
InChI Key: UGSFYOXSCGYFGJ-UHFFFAOYSA-N
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Description

Benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo[3,2-a]pyrimidine derivative featuring a benzyl ester group at position 6, methyl substituents at positions 2 and 7, and a 4-methylphenyl group at position 3. Its synthesis typically involves multi-component reactions (MCRs) utilizing Biginelli reaction precursors, as seen in analogous compounds .

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H22N2O3S/c1-14-9-11-18(12-10-14)20-19(22(27)28-13-17-7-5-4-6-8-17)15(2)24-23-25(20)21(26)16(3)29-23/h4-12,16,20H,13H2,1-3H3

InChI Key

UGSFYOXSCGYFGJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and pyrimidine derivatives under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.

Anticancer Properties

Benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been evaluated for its cytotoxic effects on different cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells, with IC50 values comparable to established chemotherapeutic agents like doxorubicin. The structure–activity relationship (SAR) analyses suggest that modifications on the benzyl ring significantly influence anticancer activity.

Antioxidant Activity

This compound has also been investigated for its antioxidant properties. It has shown the ability to scavenge free radicals and inhibit lipid peroxidation in biological systems. This activity is crucial for protecting cells from oxidative stress-related damage, which is linked to various chronic diseases.

Case Study 1: Anticancer Activity

A study published in Molecules evaluated the anticancer potential of several thiazolo-pyrimidine derivatives against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting their potential as lead compounds for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, a series of thiazolo[3,2-a]pyrimidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The study reported that some compounds displayed minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AnticancerNCI-H46015
HepG220
HCT-11625
AntimicrobialStaphylococcus aureus8
Escherichia coli16
AntioxidantRat Brain HomogenateInhibition %: 91.2% at 100 µg/mL

Mechanism of Action

The mechanism of action of benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The thiazolo[3,2-a]pyrimidine core is conserved across related compounds, but substituent variations at positions 2, 5, 6, and 7 modulate physicochemical and biological properties. Key analogues include:

Compound Name Substituents (Position) Reference
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-bromophenyl), 7-methyl, 6-ethyl ester
Ethyl 7-methyl-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-phenyl, 7-methyl, 2-(2,4,6-trimethoxybenzylidene), 6-ethyl ester
Ethyl 5-phenyl-2,3-dioxo-2-(substituted phenyl hydrazono)-7-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5-phenyl, 7-methyl, 2-(substituted phenyl hydrazono), 6-ethyl ester

Key Observations :

  • Position 5 : The 4-methylphenyl group in the target compound enhances lipophilicity compared to the 4-bromophenyl group in , which introduces π-halogen interactions for crystal packing .
  • Position 2 : The absence of a benzylidene or hydrazone group in the target compound simplifies its electronic profile compared to derivatives in .

Comparison with Analogues

  • Ethyl 5-(4-bromophenyl) derivative : Synthesized similarly but substitutes 4-bromobenzaldehyde, emphasizing halogen incorporation .
  • Trimethoxybenzylidene derivative : Requires 2,4,6-trimethoxybenzaldehyde, introducing steric hindrance and π-stacking capabilities .

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

Compound Melting Point (°C) Notable Features
Target compound Not reported Expected higher lipophilicity due to benzyl ester
Ethyl 5-(4-bromophenyl)-7-methyl derivative Not reported Bromine enhances molecular weight and polarizability
Ethyl 2-(2,4,6-trimethoxybenzylidene) derivative 154–155 Trimethoxy group reduces solubility in nonpolar solvents

Spectroscopic Data

  • IR Spectroscopy :
    • Target compound: Ester carbonyl (C=O) ~1700 cm⁻¹, thiazole C-S ~650 cm⁻¹ .
    • Nitrile-containing analogues: Additional CN stretches ~2220 cm⁻¹ .
  • NMR :
    • Benzyl protons in the target compound: δ 5.2–5.5 ppm (CH2Ph), distinct from ethyl ester protons (δ 1.2–4.3 ppm) .

Crystallographic and Conformational Analysis

  • Target Compound : Likely adopts a puckered thiazolo[3,2-a]pyrimidine core, as seen in analogues (e.g., flattened boat conformation with C5 deviation ~0.224 Å in ).
  • Intermolecular Interactions :
    • Ethyl 5-(4-bromophenyl) derivative : Exhibits π-halogen and C–H···O interactions, enhancing crystal stability .
    • Trimethoxybenzylidene derivative : Dihedral angle of 80.94° between thiazolo[3,2-a]pyrimidine and benzene rings .

Biological Activity

Benzyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with notable biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to the thiazolopyrimidine family, characterized by its unique structural features that contribute to its biological activity. The molecular formula is C25H26N2O5SC_{25}H_{26}N_{2}O_{5}S with a molecular weight of 466.6 g/mol. Its IUPAC name is 2-methoxyethyl 2,7-dimethyl-3-oxo-5-(4-phenylmethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate.

Synthesis

The synthesis of this compound involves multiple steps including the condensation of thiazole and pyrimidine derivatives under controlled conditions using solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid. The reaction typically requires heating under reflux followed by purification through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that thiazolopyrimidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. The structure-activity relationship (SAR) suggests that modifications in the thiazole or phenyl rings enhance their antimicrobial efficacy .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies reveal moderate to high anti-proliferative effects against several cancer cell lines. For example, certain derivatives have shown IC50 values lower than established chemotherapeutic agents like doxorubicin, indicating promising potential as anticancer agents .

The mechanism of action for these compounds often involves interaction with crucial cellular proteins such as tubulin and Bcl-2. Molecular dynamics simulations suggest that these interactions are primarily through hydrophobic contacts, which are essential for their cytotoxic activity against cancer cells .

Case Studies

  • Study on Antimicrobial Efficacy : A series of thiazolopyrimidine derivatives were tested against gram-positive and gram-negative bacteria. The results indicated that modifications at specific positions on the phenyl ring significantly enhanced antibacterial activity, with some compounds showing bactericidal effects comparable to standard antibiotics .
  • Anticancer Evaluation : In a study assessing the efficacy of various thiazolopyrimidine derivatives against HeLa and A-431 cell lines, one derivative exhibited an IC50 value significantly lower than doxorubicin, suggesting its potential as a more effective treatment option for cervical cancer .

Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerModerate to high anti-proliferative effects
MechanismInteraction with tubulin and Bcl-2 proteins

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound and its derivatives?

The synthesis typically involves a multi-component reaction sequence:

  • Step 1 : Use the Biginelli reaction to prepare the tetrahydropyrimidine scaffold from aldehydes, β-keto esters, and thiourea derivatives .
  • Step 2 : Condensation with substituted benzaldehydes in acetic acid/acetic anhydride with sodium acetate as a catalyst to introduce the benzylidene moiety .
  • Step 3 : Cyclization using monochloroacetic acid to form the thiazolo[3,2-a]pyrimidine ring .
  • Modification : Replace ethyl ester groups with benzyl esters by adjusting the starting β-keto ester (e.g., benzyl acetoacetate instead of ethyl acetoacetate).

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Grow crystals via slow evaporation of ethyl acetate/ethanol mixtures .
  • Collect data at 293 K (or lower for higher resolution) using Mo-Kα radiation.
  • Refine structures using SHELX (e.g., SHELXL for refinement, SHELXS/SHELXD for solution) . Key metrics: R factor < 0.05, data-to-parameter ratio > 15:1 .

Q. What spectroscopic techniques are critical for characterization?

  • ¹H/¹³C NMR : Look for signals at δ ~2.3 ppm (C7-methyl), δ ~5.2 ppm (C5-H), and aromatic protons (δ 6.8–7.5 ppm) .
  • IR : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ and thiazole ring vibrations at ~1600 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : Expect [M+H]⁺ peaks matching the molecular formula (e.g., m/z ~480–520 for typical derivatives) .

Q. What recrystallization conditions yield high-quality crystals for X-ray studies?

Use a 3:2 ethyl acetate/ethanol solvent system with slow evaporation at room temperature. Crystallization purity is confirmed by sharp melting points (e.g., 427–428 K) .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence hydrogen bonding and crystal packing?

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance C—H···O interactions, leading to chain-like motifs along the c-axis .
  • Bulky substituents (e.g., trimethoxybenzylidene) increase dihedral angles between the thiazolo-pyrimidine core and aromatic rings (up to 80°), reducing π-π stacking .
  • Analyze hydrogen-bond graphs using Etter’s formalism to classify motifs (e.g., rings, chains) .

Q. How can conformational puckering in the thiazolo-pyrimidine ring be quantified?

  • Calculate puckering parameters (amplitude q, phase angle θ) via Cremer-Pople coordinates .
  • For flattened boat conformations (common in this scaffold), the C5 atom deviates by ~0.22 Å from the pyrimidine plane .
  • Compare with density functional theory (DFT)-optimized geometries to identify steric or electronic distortions.

Q. What strategies resolve discrepancies in X-ray data for derivatives with varying dihedral angles?

  • Statistical analysis : Compare mean (C–C) bond lengths (±0.004 Å) and R factors across derivatives to identify systematic errors .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for crystals with non-merohedral twinning .
  • Validate with Hirshfeld surface analysis to distinguish genuine structural variations from experimental artifacts.

Q. How is regioselectivity controlled in multi-component reactions for this scaffold?

  • Catalyst choice : SnCl₂·2H₂O promotes regioselective cyclization in Biginelli reactions .
  • Solvent effects : Acetic acid enhances electrophilicity at the C2 position, favoring thiazolo-ring formation over competing pathways .
  • Temperature : Reflux (8–10 hrs) ensures complete cyclization while minimizing side-product formation .

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